tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1400808-13-0
VCID: VC2560103
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC2CC1CN2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

CAS No.: 1400808-13-0

Cat. No.: VC2560103

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate - 1400808-13-0

Specification

CAS No. 1400808-13-0
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
Standard InChI Key VERHYGQTHIOMQC-IWSPIJDZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2
SMILES CC(C)(C)OC(=O)NC1CC2CC1CN2
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CC1CN2

Introduction

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a complex organic compound characterized by its unique bicyclic structure and specific stereochemistry. This compound belongs to the class of azabicyclic compounds, which are nitrogen-containing bicyclic structures. It is also known by its CAS number, 1400808-13-0, and has several synonyms, including tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate and 1R,4R,5R-(2-Aza-bicyclo[2.2.1]hept-5-yl)-carbamic acid tert-butyl ester .

Synthesis and Applications

The synthesis of tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate typically involves the reaction of the corresponding amine with a carbamating agent, such as di-tert-butyl dicarbonate (Boc2O), under controlled conditions to preserve the stereochemistry. This compound is often used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamateC11H20N2O2212.29 g/mol1400808-13-0
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateC11H20N2O2212.29 g/mol1400808-02-7
tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylateC12H21NO3227.30 g/mol1932777-22-4

These compounds share similarities in their bicyclic structures but differ in the type of functional groups attached and the size of the ring system. The presence of a carbamate group in tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate distinguishes it from the carboxylate derivatives .

Research Findings and Applications

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